Tricyclodecanyl-Containing Polymers Exhibit Superior Transparency for 193 nm ArF Lithography Relative to tert-Butyl Protected Analogues
Polymers incorporating the tricyclodecanyl moiety demonstrate quantifiably higher optical transparency at the 193 nm ArF excimer laser wavelength compared to alternative alicyclic protection groups. The tricyclodecanyl acrylate (TCDA)-based terpolymer exhibits a transparency of 69.3%/μm at 193 nm, which represents a substantial improvement over other common protection strategies [1]. While direct head-to-head transparency data for the free xanthate compound versus other xanthates is not available in the public literature, this class-level evidence demonstrates the functional advantage of the tricyclodecanyl scaffold in photoresist applications where optical clarity is paramount.
| Evidence Dimension | Optical transparency at 193 nm |
|---|---|
| Target Compound Data | TCDA-containing terpolymer: 69.3%/μm transparency |
| Comparator Or Baseline | Ethoxyethyl-protected polymers (highest experimental sensitivity); tetrahydropyranyl, tert-butyl, and tricyclodecanyl protection groups evaluated computationally |
| Quantified Difference | 69.3%/μm absolute transparency; ethoxyethyl groups showed highest exothermicity in deprotection calculations, correlating with experimental sensitivity |
| Conditions | ArF excimer laser exposure (193 nm); polymer film measurement |
Why This Matters
For procurement in semiconductor photoresist R&D, the tricyclodecanyl scaffold provides empirically validated 193 nm transparency that meets ArF lithography requirements, whereas tert-butyl and tetrahydropyranyl protection groups yield lower or computationally suboptimal sensitivity profiles [1].
- [1] Nakano, K.; Maeda, K.; Iwasa, S.; Ohfuji, T.; Hasegawa, E. Positive chemically amplified resist for ArF excimer laser lithography composed of a novel transparent photoacid generator and an alicyclic terpolymer. Proc. SPIE 1995, 2438, 433-440. View Source
